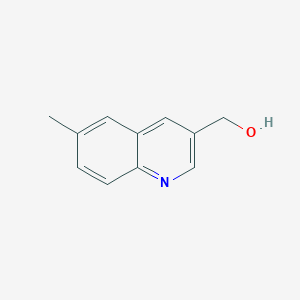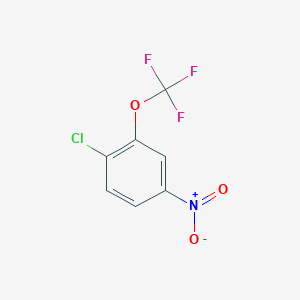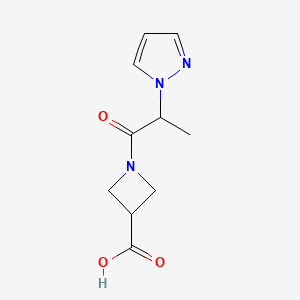
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
Vue d'ensemble
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a versatile chemical compound widely used in scientific research due to its diverse applications in drug discovery, medicinal chemistry, and organic synthesis. It is characterized by the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is characterized by the presence of a pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid are influenced by the steric factors and the spatial orientation of substituents. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Co-Crystal Formation
The compound has been studied for its role in co-crystal formation. Benzoic acid–pyrrolidin-1-ium-2-carboxylate (1/1) co-crystallizes in a chiral space group, serving as an example of non-centrosymmetric co-crystallization with a typically centrosymmetric component. The crystal structure displays chains of l-proline zwitterions capped by benzoic acid molecules, forming a C(5)[(11)] hydrogen-bonded network along [100] (Chesna et al., 2017).
Structural and Conformational Analysis
The compound is also used in the synthesis and structural analysis of boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. Their structures were confirmed by various spectroscopic methods and X-ray diffraction. The molecular structures were calculated using density functional theory (DFT) and compared with the X-ray diffraction values, revealing consistency between the optimized molecular structures and crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Fluorescence ON/OFF Switching Sensors
A series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure, functioning as both the chelating part for Zn2+ and the fluorophore, has been developed using derivatives of the compound. These sensors display almost no background fluorescence but exhibit strong fluorescence with Zn2+ coordination, enabling fluorescence ON/OFF switching. This feature is particularly valuable in biological applications, as demonstrated by fluorescence imaging of Zn2+ in living cells (Hagimori et al., 2013).
Orientations Futures
Mécanisme D'action
Pharmacokinetics (ADME Properties)
- The absorption profile of this compound remains unknown . Information on its volume of distribution is not available . The metabolic fate of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid requires further investigation. Details regarding its excretion are currently unavailable.
Result of Action
The molecular and cellular effects of this compound remain speculative. Its potential activities could include antiviral, anti-inflammatory, or antioxidant properties, similar to other indole derivatives .
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVDHUOSDDUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)



![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)

